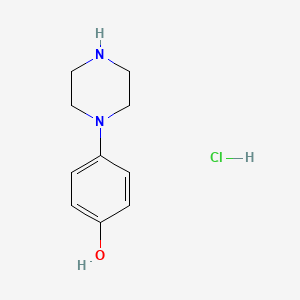
1-(4-Hydroxyphenyl)piperazine hydrochloride
Overview
Description
1-(4-Hydroxyphenyl)piperazine hydrochloride is a piperazine derivative . It is a structural analog of acetaminophen . Its multi-step preparation uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of 1-(4-Hydroxyphenyl)piperazine is C10H14N2O . It has a molecular weight of 178.23 . The structure includes a six-membered ring containing two nitrogen atoms at opposite positions .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of piperazines can proceed under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 1-(4-Hydroxyphenyl)piperazine hydrochloride were not found, piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Scientific Research Applications
Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine
“1-(4-Hydroxyphenyl)piperazine hydrochloride” is used in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine . This compound is synthesized by adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenyl piperazine dihydrobromide . The process has a high yield and purity, and it is cost-effective and less polluting .
Preparation of 1-Acetyl-4-(4-octadecyloxyphenyl)piperazine
This compound can also be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine . This is another important application in the field of organic synthesis .
Synthesis of Ketoconazole
Ketoconazole, a high-efficiency, low-toxicity, orally active broad-spectrum antifungal medicine, can be synthesized using this compound . It is a key intermediate in the multi-step synthesis of ketoconazole .
Synthesis of 1,2,4-Triazole and Thiazole Analogs
“1-(4-Hydroxyphenyl)piperazine hydrochloride” is also used in the synthesis of 1,2,4-triazole and thiazole analogs of ketoconazole . These analogs are important in the field of medicinal chemistry .
Piperazine Derivatives Synthesis
The compound plays a crucial role in the synthesis of piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activities .
Cyclization of 1,2-Diamine Derivatives
In the field of heterocyclic chemistry, this compound is used in the cyclization of 1,2-diamine derivatives with sulfonium salts . This process leads to the formation of protected piperazines .
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(4-Hydroxyphenyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission .
Pharmacokinetics
Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . The compound is freely soluble in water , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . The protein binding of piperazine, a related compound, is 60-70% , which may also apply to 1-(4-Hydroxyphenyl)piperazine hydrochloride.
Result of Action
The primary result of the action of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 1-(4-Hydroxyphenyl)piperazine hydrochloride. For instance, piperazine, a related compound, readily absorbs water and carbon dioxide from the air . This could potentially affect the stability and efficacy of 1-(4-Hydroxyphenyl)piperazine hydrochloride in different environments.
Safety and Hazards
1-(4-Hydroxyphenyl)piperazine hydrochloride can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generating dusty conditions when handling this compound .
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the development of novel piperazine derivatives with potential applications in medicinal chemistry .
properties
IUPAC Name |
4-piperazin-1-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQZYXZHPXPKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



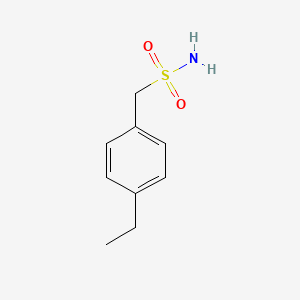
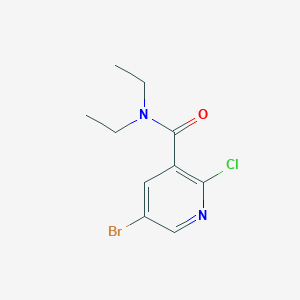

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)
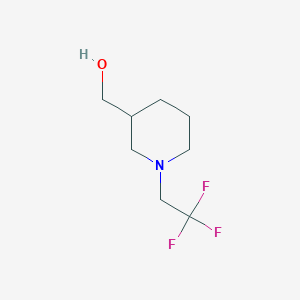
![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
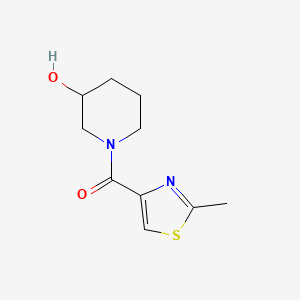
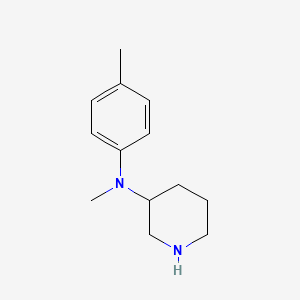
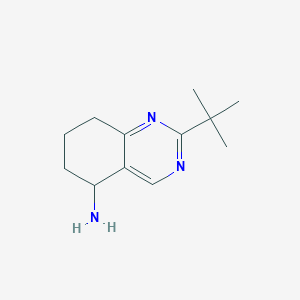
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)